3-[[[1-(4-Fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol
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Overview
Description
3-[[[1-(4-Fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[1-(4-Fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopentyl group, and the attachment of the fluorophenyl group. Common synthetic routes may involve the use of reagents such as cyclopentyl bromide, 4-fluorobenzylamine, and piperidine derivatives. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[[1-(4-Fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide or amine groups replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Nucleophiles like hydroxide, amine groups, solvents such as water or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-[[[1-(4-Fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[[[1-(4-Fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[[[1-(4-Chlorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol
- 3-[[[1-(4-Methylphenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol
- 3-[[[1-(4-Bromophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol
Uniqueness
3-[[[1-(4-Fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, binding affinity, and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[[1-(4-fluorophenyl)cyclopentyl]methylamino]methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c19-16-6-4-15(5-7-16)17(8-1-2-9-17)12-21-14-18(22)10-3-11-20-13-18/h4-7,20-22H,1-3,8-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGUQNHRSMGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCC2(CCCNC2)O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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